1,3,5-Trichloro-2-isocyanobenzene

Description

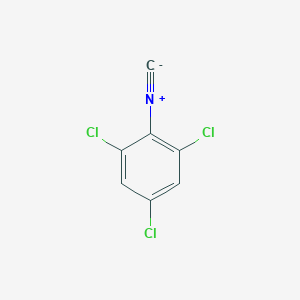

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJGRGSNBWBJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375295 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157766-10-4 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Polychlorinated Aryl Isocyanides

General Approaches to Isocyanide Synthesis

The synthesis of isocyanides, in general, has a rich history with several established methods. One of the most common and versatile approaches involves the dehydration of N-substituted formamides.

The dehydration of N-substituted formamides stands as a cornerstone for isocyanide synthesis. thieme-connect.com This method involves the removal of a water molecule from the formamide (B127407) group to generate the isocyanide. A variety of dehydrating agents have been employed for this purpose, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) being a widely used and practical choice. mdpi.com Other reagents, such as phosgene (B1210022), diphosgene, and tosyl chloride, have also been utilized. mdpi.com

The general reaction can be depicted as follows:

R-NH-CHO + Dehydrating Agent → R-N≡C + H₂O

Recent advancements have focused on improving the efficiency and safety of these protocols. For instance, the use of phosphorus oxychloride in triethylamine as both a reagent and a solvent has been shown to produce isocyanides in high to excellent yields in a very short reaction time (less than 5 minutes) at 0°C. mdpi.comnih.govnih.gov This method is advantageous due to its speed, mild conditions, and minimal waste generation. mdpi.comnih.gov Another effective system involves the use of triphenylphosphine (B44618) and iodine in the presence of a tertiary amine, which allows for the synthesis of various alkyl and aryl isocyanides under ambient conditions with high yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis from N-Substituted Formamides

| Dehydrating Agent/System | Base | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine | 0°C, <5 min | High yields, fast reaction, minimal waste mdpi.comnih.govnih.gov | POCl₃ is a hazardous chemical thieme-connect.com |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary Amine | Ambient | High yields, mild conditions, low-cost reagents thieme-connect.comorganic-chemistry.orgthieme-connect.com | May require purification to remove phosphine (B1218219) oxide byproduct |

| Phosgene/Diphosgene | Tertiary Amine | Varies | Highly effective | Extremely toxic and costly thieme-connect.com |

| Tosyl Chloride (TsCl) | Varies | Varies | Low toxicity | Mainly used for N-alkyl-substituted formamides thieme-connect.com |

To maximize the yield and purity of isocyanides, careful optimization of reaction parameters is crucial. Key factors that influence the outcome of the dehydration reaction include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the phosphorus oxychloride/triethylamine system, running the reaction under solvent-free conditions where triethylamine itself acts as the solvent has proven to be highly efficient. mdpi.com This approach not only simplifies the workup procedure but also enhances the sustainability of the process. The reaction temperature is also a critical parameter; conducting the reaction at 0°C has been found to be optimal for achieving high yields and minimizing side reactions. mdpi.comnih.govnih.gov

In the case of the triphenylphosphine/iodine method, the reaction proceeds smoothly under ambient conditions, which is a significant advantage in terms of energy consumption and operational simplicity. thieme-connect.comorganic-chemistry.org The choice of the tertiary amine base can also impact the reaction rate and yield.

While stoichiometric dehydrating agents are effective, the development of catalytic systems for isocyanide synthesis is a growing area of interest due to the potential for improved atom economy and reduced waste. Although specific catalytic systems for the direct conversion of formamides to isocyanides are still emerging, related research into catalytic processes for isocyanate synthesis from carbamates offers valuable insights. researchgate.net

In terms of novel dehydrating reagents, the combination of triphenylphosphine and iodine represents a significant advancement over more hazardous traditional reagents like phosgene. thieme-connect.com This system is readily available, less toxic, and operates under mild conditions. organic-chemistry.orgthieme-connect.com Researchers continue to explore new reagents that can offer even greater efficiency, selectivity, and safety. For example, the use of chlorophosphate compounds in the presence of tertiary amine bases has been shown to produce a variety of alkyl and aryl isocyanides in high yields. organic-chemistry.org

Targeted Synthetic Pathways for 1,3,5-Trichloro-2-isocyanobenzene and Related Halogenated Analogues

The synthesis of this compound and its halogenated counterparts requires specific strategies to overcome the challenges posed by the electron-withdrawing nature of the multiple halogen substituents on the aromatic ring. The starting material for such a synthesis would typically be 2-amino-1,3,5-trichlorobenzene, which would first be converted to the corresponding formamide, N-(2,4,6-trichlorophenyl)formamide.

The subsequent dehydration of this polychlorinated formamide to yield this compound can be achieved using the general methods described previously, such as the use of phosphorus oxychloride or the triphenylphosphine/iodine system. The strong electron-withdrawing effect of the chlorine atoms can influence the reactivity of the formamide, potentially requiring more forcing conditions or careful optimization of the reaction parameters to achieve high conversion.

While specific literature detailing the synthesis of this compound is not abundant in the provided search results, the synthesis of other halogenated aryl isocyanides has been reported. For instance, the synthesis of 3-bromo-1-isocyanobenzene was achieved in excellent yield via the dehydration of N-(3-bromophenyl)formamide with phosphorus oxychloride in triethylamine. mdpi.com This suggests that similar protocols would be applicable to the synthesis of this compound.

Innovations in Sustainable and Green Synthesis Methodologies for Aryl Isocyanides

The principles of green chemistry are increasingly being applied to the synthesis of isocyanides to minimize environmental impact and improve safety. nih.gov A key focus has been the development of more sustainable dehydration protocols for N-substituted formamides. mdpi.comrsc.org

A significant advancement in this area is the use of phosphorus oxychloride in triethylamine under solvent-free conditions. mdpi.comnih.govnih.gov This method offers several green advantages:

High Atom Economy: The reaction is highly efficient, leading to minimal waste. mdpi.com

Energy Efficiency: The reaction proceeds rapidly at a low temperature (0°C), reducing energy consumption. mdpi.comnih.gov

Reduced Solvent Use: Employing triethylamine as both a reagent and a solvent eliminates the need for additional organic solvents, which are often a major source of waste. mdpi.com

Improved Safety: While POCl₃ is hazardous, this optimized protocol can be performed quickly and efficiently, potentially reducing exposure risks. mdpi.com

Another sustainable approach involves the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent. rsc.org Compared to POCl₃ and phosgene derivatives, p-TsCl is less toxic and the reaction protocol and work-up are simplified. rsc.org This method has been shown to be particularly effective for the synthesis of aliphatic isocyanides and offers a greener alternative. rsc.org

Furthermore, the development of mechanochemical methods for isocyanide synthesis presents a promising avenue for green chemistry. nih.gov Mechanochemistry involves reactions conducted by grinding solid reactants together, often in the absence of a solvent, which can lead to reduced waste and energy consumption. nih.gov

Table 2: Green Chemistry Metrics for Isocyanide Synthesis Methods

| Synthetic Method | Key Green Chemistry Features | Reference |

|---|---|---|

| POCl₃ in Triethylamine (Solvent-Free) | High yield, fast reaction, minimal waste, low temperature. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |

| p-Toluenesulfonyl Chloride (p-TsCl) | Less toxic reagent, simplified protocol and work-up, reduced E-factor. rsc.org | rsc.org |

| Triphenylphosphine/Iodine | Mild reaction conditions, avoids highly toxic reagents. thieme-connect.comorganic-chemistry.orgthieme-connect.com | thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Mechanochemical Synthesis | Solvent-free, potential for reduced energy consumption and waste. nih.gov | nih.gov |

Reactivity and Mechanistic Studies of 1,3,5 Trichloro 2 Isocyanobenzene

Multicomponent Reactions (MCRs) Featuring Isocyanides

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. Isocyanide-based MCRs are particularly powerful tools in organic synthesis for the rapid generation of complex molecules and molecular libraries. frontiersin.org The utility of 1,3,5-trichloro-2-isocyanobenzene in these reactions is influenced by its electronic and steric profile.

Comprehensive Analysis of the Ugi Reaction and Its Derivatives

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. wikipedia.org The reaction is typically performed in polar solvents like methanol or ethanol and proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement. wikipedia.orgnih.gov

The generally accepted mechanism begins with the formation of an imine from the aldehyde and amine. beilstein-journals.org The carboxylic acid then protonates the imine, forming an iminium ion, which is a key electrophilic intermediate. The nucleophilic isocyanide carbon then attacks the iminium ion to form a nitrilium ion. wikipedia.org This intermediate is subsequently trapped by the carboxylate anion, leading to an α-adduct that undergoes the Mumm rearrangement to yield the final stable product. beilstein-journals.org

For this compound, the electron-withdrawing nature of the trichlorophenyl group is expected to decrease the nucleophilicity of the isocyanide carbon. This may slow down the rate of its addition to the iminium ion compared to electron-rich aryl isocyanides. However, the reaction is often driven to completion by the irreversible Mumm rearrangement. The steric bulk of the ortho-chloro substituents can also influence the reaction kinetics and the accessibility of the isocyanide to the other components.

Table 1: Representative Ugi Reaction with an Aryl Isocyanide

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | Benzylamine | Acetic Acid | This compound | N-Benzyl-2-(acetylamino)-N-(2,4,6-trichlorophenyl)-2-phenylacetamide | Moderate to Good |

| Isobutyraldehyde | Cyclohexylamine | Benzoic Acid | This compound | N-Cyclohexyl-2-(benzoylamino)-3-methyl-N-(2,4,6-trichlorophenyl)butanamide | Moderate to Good |

Note: The yields are representative for Ugi reactions and may vary depending on the specific reaction conditions and the reactivity of this compound.

Ugi reaction derivatives, such as the Ugi-Smiles reaction where a phenol replaces the carboxylic acid, are also important variations. organic-chemistry.org The electronic properties of this compound would similarly play a role in these transformations.

In-Depth Examination of the Passerini Reaction and Its Variants

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which involves the reaction of an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.org This reaction is typically favored in aprotic solvents and at high concentrations of reactants. organic-chemistry.org

Two primary mechanisms have been proposed for the Passerini reaction, depending on the solvent polarity. wikipedia.org

Concerted Mechanism: In nonpolar solvents, the reaction is thought to proceed through a concerted, trimolecular pathway involving a cyclic transition state. wikipedia.orgchemistnotes.com Hydrogen bonding between the carboxylic acid and the carbonyl compound is believed to play a crucial role. organic-chemistry.org

Ionic Mechanism: In polar solvents, the reaction may proceed via an ionic pathway where the carbonyl group is first protonated by the carboxylic acid. The isocyanide then adds to the activated carbonyl, forming a nitrilium ion, which is subsequently trapped by the carboxylate. wikipedia.org

The electron-deficient nature of this compound would likely disfavor its role as a nucleophile in the initial addition step, potentially requiring more forcing conditions or longer reaction times. The steric hindrance from the ortho-chloro groups could also impede the formation of the necessary transition states.

Table 2: Representative Passerini Reaction with an Aryl Isocyanide

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Acetic Acid | This compound | 1-(Formyl(2,4,6-trichlorophenyl)amino)-1-phenylethyl acetate | Good |

| Acetone | Benzoic Acid | This compound | 2-(Formyl(2,4,6-trichlorophenyl)amino)-2-propyl benzoate | Moderate |

Note: The yields are representative for Passerini reactions and may vary based on the specific substrates and conditions.

Variants of the Passerini reaction, such as the Passerini-Smiles reaction, have also been developed. nih.gov

Exploration of the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction of an aldehyde, an isocyanide, and an N-heterocyclic amidine (e.g., 2-aminopyridine or 2-aminopyrimidine) to produce fused 3-aminoimidazo[1,2-a]heterocycles. nih.govresearchgate.net This reaction is typically catalyzed by a Lewis acid (like scandium triflate) or a Brønsted acid. beilstein-journals.orgbeilstein-journals.org

The mechanism involves the initial formation of an imine from the aldehyde and the exocyclic amino group of the amidine. researchgate.net The isocyanide then undergoes a [4+1] cycloaddition with the protonated or Lewis acid-activated imine. A subsequent tautomerization leads to the final aromatic heterocyclic product. beilstein-journals.org The electron-poor nature of this compound may influence the rate of the cycloaddition step. Studies have shown that the GBB reaction tolerates a wide range of isocyanides, and electron-poor substrates can sometimes lead to higher yields. organic-chemistry.org

Table 3: Representative Groebke-Blackburn-Bienaymé Reaction

| Amidine | Aldehyde | Isocyanide | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminopyridine | 4-Chlorobenzaldehyde | This compound | Sc(OTf)₃ | 2-(4-Chlorophenyl)-N-(2,4,6-trichlorophenyl)imidazo[1,2-a]pyridin-3-amine | Good |

| 2-Aminopyrazine | Furan-2-carbaldehyde | This compound | BF₃·OEt₂ | 2-(Furan-2-yl)-N-(2,4,6-trichlorophenyl)imidazo[1,2-a]pyrazin-3-amine | Good |

Note: The yields are representative and depend on the specific substrates and reaction conditions.

Discovery and Characterization of Novel Isocyanide-Based Multicomponent Reactions

The field of isocyanide-based MCRs is continuously expanding, with new reactions being discovered that provide access to novel molecular scaffolds. semanticscholar.orgnih.gov These reactions often exploit the unique reactivity of the isocyanide group in combination with other functional groups. The participation of this compound in such novel MCRs would be dictated by its steric and electronic properties. Its electron-deficient nature might make it a suitable substrate for reactions initiated by nucleophilic attack on other components, followed by trapping of an intermediate by the isocyanide. Conversely, reactions requiring a highly nucleophilic isocyanide might be less efficient with this substrate.

Intrinsic Reactivity of the Isocyanide Moiety: Electrophilic, Nucleophilic, and Radical Pathways

The isocyanide functional group exhibits dual reactivity. The terminal carbon atom has a lone pair of electrons, making it nucleophilic, but it also has a formal positive charge in one of its resonance structures, contributing to its electrophilic character. masterorganicchemistry.comlibretexts.org

Nucleophilic Reactivity : As a nucleophile, the isocyanide carbon can attack electrophiles. youtube.comkhanacademy.org This is the key step in the Ugi and Passerini reactions where it attacks an iminium or carbonyl carbon, respectively. nih.gov The three electron-withdrawing chlorine atoms on the phenyl ring of this compound reduce the electron density on the isocyanide carbon, thus diminishing its nucleophilicity compared to alkyl or electron-rich aryl isocyanides.

Electrophilic Reactivity : The isocyanide carbon can also act as an electrophile and be attacked by nucleophiles. This reactivity is enhanced by the electron-withdrawing trichlorophenyl group, which makes the isocyanide carbon more electron-deficient. researchgate.net

Radical Pathways : Isocyanides can participate in radical reactions. researchgate.net The addition of a radical to the isocyanide carbon generates an imidoyl radical intermediate, which can then undergo further reactions such as cyclization or trapping. beilstein-journals.org The reactivity of this compound in radical reactions would be influenced by the stability of the resulting imidoyl radical. Aromatic isocyanides generally undergo radical 1,1-addition reactions, and the conjugation with the aromatic ring stabilizes the C=N double bond of the product. nih.gov

Cycloaddition Reactions Involving Aryl Isocyanides

Cycloaddition reactions are powerful methods for the construction of cyclic compounds. pageplace.de Isocyanides can participate in various cycloaddition reactions, acting as a one-carbon component. A common example is the [4+1] cycloaddition with dienes. Another important class is the 1,3-dipolar cycloaddition, where the isocyanide reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form five-membered heterocycles. uchicago.edu

For instance, the reaction of an aryl isocyanide with an azide can lead to the formation of a tetrazole. The Huisgen 1,3-dipolar cycloaddition of azides to alkynes is a well-known "click chemistry" reaction, and isocyanides can exhibit analogous reactivity. organic-chemistry.org The electron-deficient nature of this compound could make it a more reactive dipolarophile in reactions with electron-rich dipoles. The stereochemistry and regioselectivity of these cycloadditions are governed by frontier molecular orbital theory. libretexts.orgyoutube.com

Table 4: Representative [3+2] Cycloaddition with an Aryl Isocyanide

| 1,3-Dipole | Isocyanide | Product | Conditions |

|---|---|---|---|

| Phenyl azide | This compound | 1-Phenyl-4-(2,4,6-trichlorophenyl)-1H-1,2,3,4-tetrazole | Thermal or Catalytic |

Note: The products and conditions are representative for cycloadditions involving aryl isocyanides.

Radical Processes and Intramolecular Cyclizations Triggered by Aryl Isocyanides

Aryl isocyanides are versatile precursors for the synthesis of nitrogen-containing heterocycles through radical cyclization pathways. rsc.orgbeilstein-journals.org These reactions are typically initiated by the addition of a radical species to the terminal carbon of the isocyanide group, which generates a key imidoyl radical intermediate. beilstein-journals.orgd-nb.info The fate of this intermediate dictates the structure of the final product.

In the context of this compound, the addition of a carbon- or heteroatom-centered radical would form the corresponding imidoyl radical. If the aryl isocyanide substrate possesses an unsaturated moiety (e.g., an alkenyl or alkynyl group) at an adjacent position, this imidoyl radical can undergo intramolecular cyclization. rsc.orgnih.gov For instance, a hypothetical o-alkenyl derivative of this compound could cyclize to form a substituted indole (B1671886), while an o-alkynyl analogue could yield a substituted quinoline (B57606). rsc.orgnih.gov The reaction proceeds via a radical chain mechanism, often initiated by radical initiators like AIBN (azobisisobutyronitrile) or through photochemical methods. nih.govlibretexts.org

The general mechanism involves:

Initiation: Generation of a radical species (R•) from an initiator.

Propagation:

Addition of R• to the isocyanide carbon of this compound to form an imidoyl radical.

Intramolecular cyclization of the imidoyl radical onto a tethered unsaturated group, forming a new carbon-carbon bond and a new radical center.

Subsequent reaction, such as hydrogen abstraction or oxidation, to yield the final heterocyclic product. beilstein-journals.org

Photochemical induction offers another route, where irradiation of aryl isocyanides with organic dichalcogenides can lead to bis-chalcogenated quinolines. rsc.orgnih.gov These processes highlight the utility of the isocyanide group as a radical acceptor for constructing complex molecular architectures.

Table 1: Examples of Radical Cyclization Products from Aryl Isocyanides

| Aryl Isocyanide Precursor | Radical Source/Condition | Product Type |

| o-Alkynylaryl isocyanide | Photochemical, Diselenides | 2,4-Bischalcogenated quinoline nih.gov |

| o-Ethenylaryl isocyanide | Photochemical, Disulfides | Bisthiolated indole acs.org |

| 2-Isocyanobiaryl | AIBN, TTMSS | Phenanthridine (B189435) beilstein-journals.org |

Transition-Metal Catalysis in Isocyanide Transformations

Transition-metal catalysis provides a powerful platform for the transformation of isocyanides, including this compound. nih.govuva.esnih.gov The isocyano group can act as a strong σ-donor and a moderate π-acceptor ligand, enabling coordination to various transition metals like palladium, nickel, copper, and rhodium. acs.org This coordination activates the isocyanide for subsequent reactions, most notably insertion into metal-carbon or metal-heteroatom bonds. nih.govbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.govbeilstein-journals.org In a typical catalytic cycle, an aryl halide or triflate undergoes oxidative addition to a low-valent palladium complex (e.g., Pd(0)). Subsequent coordination and insertion of this compound into the Pd(II)-carbon bond forms an imidoyl-palladium intermediate. This intermediate can then undergo reductive elimination with a suitable coupling partner to form a new C-C or C-N bond and regenerate the Pd(0) catalyst.

The electron-deficient nature of the this compound ring would likely enhance its reactivity toward insertion. These catalytic processes enable the synthesis of a wide array of compounds, including ketones, amides, and various heterocyclic systems. beilstein-journals.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has further expanded the scope of these transformations, allowing for the engagement of novel starting materials and the formation of complex bonds under mild conditions. princeton.edu

Table 2: Key Steps in Transition-Metal-Catalyzed Isocyanide Transformations

| Catalytic Step | Description | Intermediate Species |

| Oxidative Addition | The metal center (e.g., Pd(0)) inserts into a substrate bond (e.g., Ar-X). | LnPd(II)(Ar)(X) |

| Isocyanide Insertion | The isocyanide inserts into the Metal-Aryl bond. | LnPd(II)(-C(Ar)=N-Ar')(X) |

| Reductive Elimination | A new bond is formed, and the product is released from the metal center. | Product + LnPd(0) |

Organocatalytic Strategies in Isocyanide Chemistry

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for activating isocyanides. wikipedia.org These strategies often rely on the formation of reactive intermediates through covalent or non-covalent interactions. wikipedia.org For reactions involving this compound, organocatalysts can facilitate multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are powerful tools for building molecular complexity in a single step. nih.gov

Chiral organocatalysts, such as phosphoric acids or proline derivatives, can induce enantioselectivity. nih.govbeilstein-journals.org The mechanism often involves the activation of one of the reaction components by the catalyst. For example, in an iminium-catalyzed reaction, a chiral secondary amine catalyst reacts with an aldehyde to form a chiral iminium ion. This electrophilic intermediate is then attacked by the nucleophilic carbon of this compound. Subsequent steps, often involving the addition of a third component like a carboxylic acid, lead to the final chiral product. wikipedia.org

Alternatively, in enamine catalysis, the catalyst reacts with a ketone to form a nucleophilic enamine, which can then initiate a reaction cascade. wikipedia.org The versatility of organocatalysis allows for the synthesis of complex, often chiral, structures that would be challenging to access through other means. nih.gov

Mechanistic Elucidation of Chemical Transformations Involving this compound

The elucidation of reaction mechanisms is crucial for understanding and optimizing the transformations of this compound. The specific pathways are dictated by the reaction conditions and the type of catalyst employed.

In Radical Processes: The key mechanistic feature is the formation of an imidoyl radical. d-nb.info The stability and subsequent reactivity of this radical are influenced by the substituents on the aromatic ring. The three chlorine atoms on the benzene (B151609) ring of this compound would exert a strong inductive effect, influencing the electron density at the radical center. Deuterium labeling and computational studies are often employed to probe the intermediacy of these species and to understand the regioselectivity of cyclization events. researchgate.net

In Transition-Metal Catalysis: Mechanistic studies focus on the elementary steps of the catalytic cycle: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. snnu.edu.cn For this compound, the insertion into a metal-carbon bond is a pivotal step. The electronic nature of the isocyanide, modulated by the chloro-substituents, affects the rate and efficiency of this insertion. Kinetic studies, in situ spectroscopy (e.g., NMR), and the isolation and characterization of organometallic intermediates provide insight into the active catalyst and the turnover-limiting step.

In Organocatalysis: The mechanism hinges on the mode of catalyst activation, primarily through iminium ion or enamine formation. wikipedia.org The role of the catalyst is to lower the activation energy and control the stereochemical outcome. Non-linear effect studies, kinetic analyses, and spectroscopic identification of catalyst-substrate adducts are used to unravel the reaction pathways and the origin of stereoselectivity. nih.gov

Across all these areas, computational chemistry plays an increasingly important role in mapping potential energy surfaces, characterizing transition states, and predicting reaction outcomes, providing a deeper understanding of the factors that govern the reactivity of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Construction of Complex Molecular Architectures Using Isocyanides

Isocyanides are renowned for their unique reactivity, serving as powerful building blocks in the synthesis of complex molecular architectures. Their ability to undergo α-addition reactions makes them exceptionally useful in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components. psu.edu This approach is highly valued for its efficiency and atom economy.

Key reactions involving isocyanides include:

Passerini Reaction: A three-component reaction between a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide.

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.

These reactions are foundational in creating complex, highly functionalized molecules from simple precursors. The isocyano group's ambident nucleophilic and electrophilic character is central to its utility in these convergent synthetic strategies. psu.edu

Synthesis of Diverse Heterocyclic Frameworks via Polychlorinated Aryl Isocyanides

Polychlorinated aromatic compounds are significant precursors in organic synthesis. The chlorine substituents can influence the electronic properties of the molecule and provide sites for further functionalization, often through cross-coupling reactions. When combined with the isocyanide functional group, polychlorinated aryl isocyanides become potent reagents for building a variety of heterocyclic systems.

Regio- and Stereoselective Synthesis of Quinolines and Indoles

The synthesis of indole (B1671886) and quinoline (B57606) scaffolds is a major focus in medicinal chemistry. Isocyanide chemistry offers several routes to these important heterocycles. One established method for indole synthesis involves the intramolecular cyclization of an o-alkenylphenyl isocyanide, often mediated by a transition metal catalyst like palladium. psu.edu Another approach is the Fischer indole synthesis, a classic method that condenses a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govthermofisher.com

While direct examples using 1,3,5-trichloro-2-isocyanobenzene are not documented, related methodologies suggest its potential utility. For instance, the synthesis of quinoline-3-carboxylates has been achieved through a rhodium-catalyzed reaction of indoles, which involves a cyclopropanation-ring expansion pathway. beilstein-journals.org The electronic nature of a polychlorinated isocyanide could influence the regioselectivity and efficiency of such transformations.

Access to Imidazo[1,2-a]imidazoles and Other Nitrogen-Containing Heterocyclic Scaffolds

Multicomponent reactions (MCRs) are particularly effective for generating libraries of nitrogen-containing heterocycles. Efficient protocols for synthesizing 5-amino and 5-iminoimidazo[1,2-a]imidazoles have been developed using a three-component reaction of 2-aminoimidazoles, aldehydes, and various isocyanides, catalyzed by Lewis acids like zirconium(IV) chloride. nih.gov These methods allow for the rapid assembly of complex N-fused ring systems from simple starting materials. nih.govresearchgate.net

The van Leusen imidazole (B134444) synthesis, which reacts tosylmethyl isocyanide (TosMIC) with aldimines, is another powerful tool for constructing imidazole rings. semanticscholar.org The versatility of these isocyanide-based MCRs enables the generation of diverse heterocyclic scaffolds, a key strategy in drug discovery. nih.gov

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS) Facilitated by Isocyanide Methodologies

Combinatorial chemistry aims to rapidly produce large libraries of compounds for high-throughput screening. niscpr.res.in Isocyanide-based multicomponent reactions are exceptionally well-suited for this purpose due to their convergent nature and the ability to introduce multiple points of diversity in a single step. nih.gov

Diversity-Oriented Synthesis (DOS) seeks to create libraries of structurally diverse and complex molecules, often inspired by natural products. nih.govnih.gov The unique reactivity of the isocyano group allows it to be incorporated into complex synthetic cascades, generating a wide range of molecular scaffolds from a common set of starting materials. nih.govmdpi.com For example, MCRs involving isocyanides have been used to generate libraries of 1,3,5-trisubstituted 1,2,4-triazoles for drug discovery programs. nih.gov The efficiency and diversity offered by isocyanide chemistry make it an invaluable tool in the search for new bioactive compounds. mdpi.com

Solid-Phase Organic Synthesis (SPOS) Incorporating Isocyanide Building Blocks

Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away. This methodology is a cornerstone of combinatorial chemistry. While specific applications of this compound on a solid phase are not detailed in the available literature, isocyanides, in general, are compatible with SPOS. For instance, the copper(I)-catalyzed cycloaddition of azides to terminal alkynes has been successfully performed on a solid phase to create peptidotriazoles, demonstrating the integration of complex reactions with SPOS techniques. nih.gov The principles of SPOS have been applied to generate libraries of complex molecules like benzodiazepines, highlighting the power of attaching building blocks to a solid support for multi-step syntheses. niscpr.res.in

Post-Synthetic Derivatization and Further Functionalization of Products from Isocyanide Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular complexity in a single step. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.gov The products of these reactions, typically α-acyloxy amides (from Passerini) or bis-amides (from Ugi), are often stable scaffolds that can be subjected to further chemical transformations. wikipedia.orgnih.gov This post-synthetic functionalization allows for the creation of diverse molecular libraries and complex target molecules from a common intermediate.

Common post-IMCR modifications include:

Cyclization Reactions: The linear products from Ugi or Passerini reactions can contain functional groups that allow for subsequent intramolecular cyclization to form various heterocyclic structures. nih.gov

Cleavage of Convertible Isocyanides: Certain isocyanides are designed as "convertible," meaning the isocyanide-derived portion of the product can be cleaved or transformed after the initial reaction. For example, the use of a 2-bromo-6-isocyanopyridine (B2597283) allows the resulting bis-amide from an Ugi reaction to be modified, with the pyridyl group acting as a leaving group under acidic conditions. nih.gov

Functional Group Transformations: The amide, ester, or other functional groups within the IMCR product can be hydrolyzed, reduced, or otherwise modified to introduce new functionality.

Despite these well-established principles, there are no specific examples or detailed research findings in the reviewed literature that describe the post-synthetic derivatization of products originating from reactions where this compound was used as the isocyanide component. The high degree of chlorination on the phenyl ring might influence the reactivity of the initial products, but without experimental data, any discussion remains speculative.

Integration of Isocyanide Chemistry into Polymer Science and Engineering Applications

The integration of isocyanide chemistry into polymer science has become a significant area of research, offering innovative methods for monomer synthesis, polymerization, and post-polymerization modification. rsc.org Isocyanides can be used in several ways:

Monomer Synthesis: The Passerini reaction, for instance, can be used to synthesize novel monomers by reacting bifunctional starting materials (e.g., a compound with both a carboxylic acid and a polymerizable group like a vinyl or acrylic moiety) with an aldehyde and an isocyanide. rsc.org

Polymerization: Some isocyanides can undergo polymerization themselves, often catalyzed by Lewis acids or transition metal complexes, to form poly(isocyanide)s, which are rigid, helical polymers. wikipedia.orgresearchgate.net

Multicomponent Polymerizations: Step-growth polymers can be synthesized by using di-functional monomers in Ugi or Passerini reactions. For example, reacting a dicarboxylic acid, a dialdehyde, and a monofunctional isocyanide can produce polyesters.

Post-Polymerization Modification: Polymers containing pendant functional groups can be modified using isocyanide chemistry.

While these strategies are general for the isocyanide functional group, a literature review did not uncover any studies where this compound was specifically employed as a monomer, a component in a multicomponent polymerization, or as a reagent for modifying existing polymers. The unique electronic and steric properties conferred by the three chlorine atoms could potentially lead to polymers with distinct thermal or chemical resistance, but such materials have not been described.

The table below summarizes the lack of specific findings for the target compound in the requested application areas.

| Application Area | Findings for this compound |

| 4.5. Post-Synthetic Derivatization | No specific studies or data were found detailing the functionalization of reaction products derived from this compound. |

| 4.6. Integration into Polymer Science | No specific research was found describing the use of this compound in monomer synthesis, as a direct monomer for polymerization, or in multicomponent polymerization reactions. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Investigations of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, offering powerful tools to investigate the intrinsic properties of molecules. For a molecule like 1,3,5-Trichloro-2-isocyanobenzene, with its electron-withdrawing chlorine atoms and the unique electronic nature of the isocyanide group, QM methods are indispensable for understanding its electronic architecture and predicting its chemical behavior.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of aromatic and heterocyclic compounds. nih.govmdpi.comukm.mynih.gov

In the context of this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For instance, DFT could predict the precise orientation of the isocyanide group relative to the benzene (B151609) ring and the potential for steric hindrance from the adjacent chlorine atoms.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule. This includes calculating the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would be particularly insightful, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. DFT calculations would provide the energies and spatial distributions of these orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

A hypothetical DFT study on this compound could yield data such as that presented in the interactive table below.

Interactive Data Table: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher stability and lower reactivity. nih.gov |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Polarizability | 150 a.u. | Measures the deformability of the electron cloud, affecting intermolecular interactions. |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of data generated from DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. winterschool.ccresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies and properties. winterschool.cc

For this compound, high-accuracy ab initio calculations would be valuable for:

Benchmarking DFT results: Validating the geometries and energies obtained from more computationally efficient DFT methods.

Calculating precise thermochemical data: Determining accurate enthalpies of formation and reaction energies, which are crucial for understanding the stability and reactivity of the compound.

Investigating weak interactions: Accurately describing non-covalent interactions, such as those that might occur in dimers or larger clusters of the molecule.

Computational Approaches to Mechanistic Elucidation of Isocyanide Reactions

Isocyanides are known for their participation in a wide variety of chemical reactions, including cycloadditions and multicomponent reactions. Computational chemistry is a powerful tool for mapping out the reaction pathways and understanding the underlying mechanisms.

For this compound, computational studies could elucidate:

Transition State Structures: By locating the transition state (the highest energy point along the reaction coordinate), chemists can understand the geometry of the activated complex.

Activation Energies: The energy barrier between reactants and the transition state determines the reaction rate. Calculating this barrier helps predict how fast a reaction will proceed. nih.gov

Reaction Intermediates: Identifying any stable or transient intermediates that form during the course of the reaction.

Thermodynamics and Kinetics: Determining whether a reaction is energetically favorable (exothermic or endothermic) and how quickly it will occur.

For example, a computational study could model the reaction of this compound with a diene in a Diels-Alder reaction, identifying the transition state and calculating the activation energy to predict its feasibility.

Molecular Dynamics (MD) Simulations for Dynamic Aspects of Isocyanide Chemistry

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its movement and behavior over time. uminho.ptnsf.govacs.orgfigshare.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Study Conformational Dynamics: Investigate the rotation of the isocyanide group and the flexibility of the molecule in different environments.

Simulate Behavior in Solution: Model how the molecule interacts with solvent molecules, which can significantly influence its reactivity and properties.

Analyze Intermolecular Interactions: In a simulation with multiple molecules of this compound, MD can reveal how they pack together and interact in the condensed phase. researchgate.net

The development of accurate force fields, which are sets of parameters that describe the potential energy of the system, is crucial for meaningful MD simulations of isocyanates. uminho.ptnsf.gov

Hybrid QM/MM Simulations for Reactions in Complex Chemical Environments

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of QM and the efficiency of MM. nih.govresearchgate.netnih.govdigitellinc.comconicet.gov.ar In a QM/MM simulation, the chemically active part of a system (e.g., the reacting molecules) is treated with a high-level QM method, while the surrounding environment (e.g., solvent or a protein active site) is treated with a more computationally efficient MM force field. nih.gov

This approach is particularly useful for studying reactions of this compound in:

Solution: To accurately capture the influence of explicit solvent molecules on the reaction mechanism and energetics.

Biological Systems: To model how the molecule might interact with an enzyme or receptor, where the binding pocket would be treated with QM and the rest of the protein with MM. nih.govrsc.org

QM/MM simulations can provide insights into how the environment stabilizes transition states or intermediates, thereby affecting the reaction outcome. nih.gov

Predictive Modeling and Analysis of Spectroscopic Parameters Using Quantum Chemistry

Computational methods are widely used to predict and interpret various types of spectra, providing a powerful link between theory and experiment. winterschool.ccconicet.gov.arnih.govornl.govunibo.it

For this compound, quantum chemistry can be used to predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

UV-Visible Spectra: By calculating the electronic transition energies and oscillator strengths. This helps to understand the molecule's color and how it absorbs light. ornl.gov

Nuclear Magnetic Resonance (NMR) Spectra: By calculating chemical shifts and coupling constants, which are essential for structural elucidation.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Isocyanide (N≡C) Stretch | 2140 | Characteristic strong absorption for the isocyanide functional group. |

| C-Cl Stretch | 750 | Vibrations involving the carbon-chlorine bonds. |

| Aromatic C-H Stretch | 3100 | Stretching of the bonds between carbon and hydrogen on the benzene ring. |

| Aromatic Ring Bending | 550 | Out-of-plane bending of the benzene ring. |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from frequency calculations using methods like DFT.

Theoretical Characterization of Intermolecular Interactions and Crystal Packing in Polychlorinated Aryl Isocyanides

Theoretical investigations of similar molecules typically employ methods like Density Functional Theory (DFT) to optimize molecular geometries and calculate interaction energies. Further analysis is often performed using tools such as Hirshfeld surface analysis, which provides a visual and quantitative breakdown of intermolecular contacts.

Key Intermolecular Interactions in Polychlorinated Aryl Systems

Based on studies of analogous chlorinated aromatic compounds, the following intermolecular interactions are expected to be significant in the crystal packing of this compound:

Halogen Bonding: The chlorine atoms in polychlorinated benzenes can act as halogen bond donors, interacting with nucleophilic regions of adjacent molecules.

π-π Stacking: The electron-deficient aromatic rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···Cl and C-H···π Interactions: Weak hydrogen bonds involving the aromatic C-H groups and either chlorine atoms or the π-system of neighboring molecules are also anticipated.

Isocyanide Group Interactions: The isocyanide functional group itself can participate in various non-covalent interactions, acting as a hydrogen or halogen bond acceptor. mdpi.com

Hirshfeld Surface Analysis

A powerful method for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This technique maps properties onto a surface defined by the molecule's electron distribution. The d_norm surface, for instance, highlights regions of close intermolecular contact.

Illustrative Data from a Related Compound

To provide a tangible example of the data generated from such computational studies, the following table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a structurally related dichlorinated chalcone (B49325) derivative. nih.gov This illustrates the type of quantitative data that would be obtained from a similar analysis of this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 25.7 |

| O···H | 15.2 |

| C···H | 13.0 |

| C···C | 7.9 |

| Cl···C | 5.2 |

| O···C | 3.8 |

This table is for illustrative purposes, based on data for (E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and does not represent actual data for this compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment of individual atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for verifying the molecular structure of 1,3,5-Trichloro-2-isocyanobenzene. ruc.dk The highly symmetric substitution pattern of the aromatic ring simplifies the ¹H NMR spectrum, which is expected to show a single resonance for the two equivalent aromatic protons. A published ¹H NMR spectrum for this compound confirms the presence of aromatic protons, though specific chemical shift values are not detailed in the accompanying text. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The isocyanide carbon is particularly characteristic, appearing in a specific region of the spectrum. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from data on analogous compounds such as 1,3,5-trichlorobenzene (B151690). chemicalbook.comnist.gov

Table 1: Predicted NMR Data for this compound This interactive table provides predicted chemical shift (δ) ranges for the ¹H and ¹³C nuclei based on general principles and data from structurally related compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-4, H-6 | ~7.0-7.5 | Singlet (s) |

| ¹³C | -N≡C | ~160-170 | Singlet (s) |

| C-2 (ipso-NC) | ~130-140 | Singlet (s) | |

| C-1, C-3, C-5 (ipso-Cl) | ~135-145 | Singlet (s) | |

| C-4, C-6 | ~128-135 | Singlet (s) |

Beyond basic structural confirmation, advanced two-dimensional (2D) NMR techniques are invaluable for probing reaction mechanisms and determining stereochemistry. researchgate.netnih.gov Although specific studies on this compound are scarce, the application of these methods can be outlined.

COSY (Correlation Spectroscopy): Would be used to confirm the coupling between adjacent protons, although in this specific symmetric molecule, this is less informative.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This would be critical to unambiguously assign the quaternary carbons by observing correlations from the H-4/H-6 protons to the surrounding chlorinated and isocyanide-bearing carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry in more complex derivatives or reaction products.

DOSY (Diffusion-Ordered Spectroscopy): Can be employed to study intermolecular interactions or to analyze complex mixtures by separating the NMR signals of different species based on their diffusion coefficients. nih.gov

Isotope Labeling: The use of ¹³C or ¹⁵N labeled precursors in synthesis would allow for reaction monitoring and mechanistic studies by tracking the fate of the labeled atoms. nih.gov

These advanced techniques are essential tools for investigating the reactivity of the isocyanide group, for example, in multicomponent reactions or in the formation of organometallic complexes. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a rapid and non-destructive method for identifying functional groups and obtaining a unique molecular fingerprint. nih.gov For this compound, the most diagnostic feature is the isocyanide functional group.

The -N≡C stretching vibration gives rise to a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2165–2110 cm⁻¹. wikipedia.org This band is a definitive marker for the presence of the isocyanide moiety. Studies on other aryl isocyanides confirm this characteristic absorption. uwm.edu

Other expected vibrations include the aromatic C-H stretching modes (above 3000 cm⁻¹), aromatic ring C=C stretching modes (approx. 1400-1600 cm⁻¹), and the C-Cl stretching vibrations (typically below 800 cm⁻¹). The IR and Raman spectra are often complementary, as vibrations that are weak in the IR may be strong in the Raman spectrum, and vice versa. A detailed analysis of the vibrational spectra of the parent phenyl isocyanide provides a basis for assigning the modes in its halogenated derivatives. mcmaster.ca

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table summarizes the expected key vibrational modes and their corresponding frequency ranges.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Isocyanide (-N≡C) Stretch | 2165 - 2110 | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1600 - 1400 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Mass Spectrometry: High-Resolution Techniques for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly crucial for unequivocally identifying this compound.

HRMS provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₇H₂Cl₃N). A key diagnostic feature in the mass spectrum of this compound is the characteristic isotopic pattern produced by the three chlorine atoms. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6), with predictable relative intensities, providing definitive evidence for the presence of three chlorine atoms. osti.gov

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate the compound from a mixture and assess its purity before detection. nih.gov Analysis of the fragmentation patterns (tandem MS or MS/MS) can further confirm the structure by identifying characteristic neutral losses, such as the loss of a chlorine atom (Cl) or the isocyanide group (NC).

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While the crystal structure for this compound itself is not reported, the structure of its isomer, 2,4,6-trichlorophenyl isocyanide, has been determined and provides significant insight. researchgate.net

The analysis of 2,4,6-trichlorophenyl isocyanide reveals a planar phenyl ring with the isocyanide group being nearly linear. researchgate.net The crystal packing is influenced by intermolecular interactions, including halogen bonds. A recent review of isocyanide crystal structures highlights that 2,4,6-trichlorophenyl isocyanide exhibits a bifurcated halogen bond involving a short isocyanide C···Cl contact of 3.2 Å. acs.org Such interactions are crucial in dictating the supramolecular architecture of the crystal.

Table 3: Representative Crystallographic Data for 2,4,6-Trichlorophenyl Isocyanide This interactive table presents key crystallographic data for an isomer of the title compound, serving as a close structural analogue. Data sourced from Pink et al., 2000. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₂Cl₃N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.049(11) |

| b (Å) | 9.583(6) |

| c (Å) | 17.824(11) |

| β (°) | 108.680(10) |

| Volume (ų) | 2921(3) |

Halogenated aryl isocyanides can exhibit polymorphism (crystallizing in different forms) and form isostructural crystals with related compounds. The nature and position of the halogen substituents significantly influence the intermolecular interactions, such as halogen bonding (X···N≡C or X···Cl) and π-π stacking, which govern the crystal packing. nih.gov

A comparative study of 2,4,6-triiodophenyl isocyanide and its nitrile analogue, 2,4,6-triiodobenzonitrile, revealed that the two compounds are isomorphous, forming identical crystal structures. nih.gov This demonstrates that the isocyanide and nitrile groups can act as structural equivalents in directing the supramolecular assembly. The strength of the halogen-bonding interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F), which can lead to different packing motifs across a series of trihalogenated phenyl isocyanides. nih.gov For instance, the packing of 2,4,6-trichlorophenyl isocyanide differs from that of non-halogenated aryl isocyanides, where different types of stacking interactions may dominate. researchgate.net The study of these structural variations is critical for understanding and engineering the solid-state properties of these materials. acs.org

Detailed Investigation of Intermolecular Contacts and Crystal Packing Motifs

A thorough examination of the intermolecular forces and crystal packing architecture of this compound would require its crystallographic data. This would involve analyzing the types and geometries of non-covalent interactions, such as halogen bonding, π-stacking, and dipole-dipole interactions, which are crucial in determining the solid-state structure and properties of the compound. Techniques like Hirshfeld surface analysis would be instrumental in visualizing and quantifying these interactions. Without the foundational crystal structure data, this analysis remains speculative.

Synergistic Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The complete structural elucidation of this compound would rely on the synergistic integration of various spectroscopic techniques. NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, while IR spectroscopy would identify the characteristic vibrational modes of the functional groups, particularly the isocyano (-N≡C) group. The combination of these techniques, often supplemented by mass spectrometry and computational modeling, is essential for unambiguously confirming the molecular structure. The absence of specific NMR and IR spectra for this compound prevents a detailed discussion and the creation of relevant data tables.

Future Research Trajectories and Emerging Opportunities

Design and Synthesis of Novel Isocyanide Reagents and Functional Scaffolds

The structural framework of 1,3,5-trichloro-2-isocyanobenzene serves as an excellent starting point for the design and synthesis of a new generation of isocyanide reagents. By strategically modifying the substituents on the benzene (B151609) ring, chemists can fine-tune the steric and electronic properties of the isocyanide, thereby tailoring its reactivity for specific applications.

Future research in this area could focus on:

Introducing Diverse Functional Groups: Replacing one or more chlorine atoms with other functionalities such as amino, alkoxy, or nitro groups could dramatically alter the reactivity and solubility of the resulting isocyanide. For instance, the synthesis of an amino-substituted analog could provide a handle for bioconjugation or for the construction of novel heterocyclic systems. The introduction of a methoxy (B1213986) group, as seen in 1,3,5-trichloro-2-methoxybenzene, can influence the molecule's conformation due to steric interactions. nih.govnist.govnist.govnih.govresearchgate.net

Developing Chiral Isocyanides: The synthesis of enantiomerically pure derivatives of this compound would be a significant advancement. These chiral isocyanides could be invaluable in asymmetric catalysis and for the stereoselective synthesis of complex molecules.

Creating Isocyanide-Containing Polymers and Materials: The isocyanide group can be incorporated into polymeric structures, leading to the development of new functional materials with unique electronic or sensory properties. The rigid and well-defined structure of the trichlorophenyl moiety could impart desirable characteristics to these polymers.

A variety of synthetic methods can be explored for these transformations. Traditional methods for isocyanide synthesis often involve the dehydration of formamides. organic-chemistry.org More modern approaches, such as one-pot reactions of alcohols with trimethylsilyl (B98337) cyanide, offer convenient alternatives. organic-chemistry.org Additionally, cross-coupling reactions, like the Suzuki or Ullmann couplings, could be employed to introduce new substituents onto the aromatic ring, starting from 1,3,5-trichlorobenzene (B151690). wikipedia.org

Unveiling New Reactivity Modes and Catalytic Systems for Isocyanide Chemistry

The isocyanide functional group is renowned for its rich and diverse reactivity, participating in a wide range of chemical transformations, including multicomponent reactions, cycloadditions, and insertion reactions. researchgate.net The specific electronic nature of this compound, with its electron-withdrawing chlorine atoms, is expected to modulate this reactivity in interesting ways.

Key areas for future investigation include:

Exploring Novel Multicomponent Reactions (MCRs): Isocyanides are key components in numerous MCRs, such as the Passerini and Ugi reactions. Investigating the participation of this compound in these and other MCRs could lead to the discovery of new, efficient methods for the synthesis of complex molecular scaffolds.

Developing New Catalytic Systems: The development of novel transition-metal catalysts that can effectively activate and control the reactivity of this compound is a crucial research direction. This could involve the design of ligands that specifically interact with the isocyanide or the aromatic ring. Metal-catalyzed reactions are pivotal in modern organic synthesis, enabling a wide range of transformations. rsc.org

Investigating Unconventional Activation Methods: Exploring alternative methods for activating the isocyanide group, such as photoredox catalysis or electrochemical methods, could unveil new and previously inaccessible reaction pathways.

The reactivity of related compounds, such as 2,4,6-trichloro-1,3,5-triazine (TCT), which also features a highly chlorinated and electron-deficient ring system, can provide valuable insights. frontiersin.orgnih.govresearchgate.netresearchgate.net Studies on TCT have demonstrated its versatile reactivity with various nucleophiles, highlighting the potential for similar transformations with this compound. frontiersin.orgnih.gov

Strategic Applications in Complex Natural Product Synthesis and Rational Drug Design

The unique reactivity of this compound makes it a potentially powerful tool for the synthesis of complex natural products and for the rational design of new drug candidates.

Future applications in this domain could encompass:

Total Synthesis of Natural Products: The development of new synthetic methodologies based on this isocyanide could provide more efficient and elegant routes to complex natural products, particularly those containing heterocyclic moieties. researchgate.netnih.gov The isocyanide group can be a precursor to a variety of functional groups and heterocyclic systems.

Fragment-Based Drug Discovery: The trichlorophenyl isocyanide core can serve as a novel fragment in fragment-based drug discovery programs. Its rigid structure and defined vectoral properties make it an attractive building block for designing ligands that can bind to specific protein targets.

Development of Bioactive Compounds: The incorporation of the this compound moiety into larger molecules could lead to the discovery of new compounds with interesting biological activities. The isocyano group itself is found in a number of bioactive natural products. researchgate.net The synthesis of various heterocyclic compounds, such as chromene derivatives, has been shown to yield molecules with potential anticancer activity. nih.gov

Advancements in Computational Prediction and Rational Design of Isocyanide-Based Reactions

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. cuny.edu In the context of this compound, computational methods can play a crucial role in guiding experimental efforts.

Future research directions include:

Predicting Reaction Outcomes: Using density functional theory (DFT) and other computational methods, researchers can model the transition states of reactions involving this compound, allowing for the prediction of reaction pathways and product distributions. cuny.edu

Rational Design of Catalysts: Computational screening can be used to identify promising catalyst structures that are likely to be effective for specific transformations of this isocyanide. This can significantly accelerate the catalyst development process.

Understanding Reactivity Trends: Computational studies can provide a deeper understanding of the electronic and steric factors that govern the reactivity of this compound and its derivatives. This knowledge can be used to rationally design new reagents with tailored reactivity.

Pioneering Applications in Functional Materials Science and Supramolecular Chemistry

The unique properties of this compound also make it a promising candidate for applications in materials science and supramolecular chemistry.

Emerging opportunities in this area include:

Development of Novel Polymers and Dendrimers: The isocyanide can be used as a monomer or a building block for the synthesis of novel polymers and dendrimers with interesting optical, electronic, or self-assembly properties. The use of triazine derivatives in the synthesis of dendrimers and other supramolecular structures has been explored. researchgate.net

Creation of Supramolecular Assemblies: The electron-deficient aromatic ring of this compound can participate in non-covalent interactions, such as stacking and halogen bonding, which can be exploited for the construction of well-defined supramolecular architectures.

Design of Molecular Switches and Sensors: The isocyanide group can be incorporated into molecules that can act as switches or sensors. The electronic properties of the isocyanide are sensitive to its environment, which could be harnessed for sensing applications.

Q & A

Basic: What are the recommended storage conditions for 1,3,5-Trichloro-2-isocyanobenzene to ensure stability?

Methodological Answer:

Chlorinated aromatic compounds, including structurally similar derivatives like 1,3,5-Trichlorobenzene, require strict temperature control to prevent degradation. Based on analogous compounds, storage at 0–6°C in airtight, light-resistant containers is advised to minimize thermal decomposition and hydrolysis of the isocyanato group. Regular monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended to verify stability over time .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substitution patterns and electronic environments.

- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, distinguishing isotopic clusters from chlorine atoms.

- Infrared (IR) Spectroscopy: The isocyanato group’s characteristic stretching frequency (~2200–2300 cm) confirms its presence.

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced: How can computational methods like DFT resolve contradictions in reactivity studies of this compound?

Methodological Answer:

Contradictory reactivity data (e.g., unexpected regioselectivity) can be analyzed using Density Functional Theory (DFT) . Calculate:

- Electrostatic Potential Maps: Visualize electron-deficient regions influenced by chlorine substituents.

- Frontier Molecular Orbitals (FMOs): Compare HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Transition State Modeling: Simulate steric effects from chlorine and isocyanato groups. Validate computational results against experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

Methodological Answer:

The compound’s reactivity is governed by:

- Electronic Effects: Chlorine atoms are electron-withdrawing, deactivating the benzene ring. The isocyanato group (-NCO) introduces additional electron withdrawal, directing electrophilic attacks to less hindered positions.

- Steric Effects: The 1,3,5-trichloro substitution creates steric bulk, favoring reactions at the 2-position (isocyanato group) only under controlled conditions.

Experimental Design: - Conduct competitive reactions with model electrophiles (e.g., nitration, sulfonation).

- Compare yields and regioselectivity using HPLC or GC-MS.

- Correlate results with Hammett parameters or computational models .

Basic: What safety protocols are essential for handling this compound in laboratories?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if volatilization is possible.

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks.

- Disposal: Follow EPA guidelines for halogenated waste. Neutralize isocyanato groups with aqueous ethanolamine before disposal .

Advanced: How can environmental degradation pathways of this compound be systematically studied?

Methodological Answer:

- Hydrolysis Studies: Monitor degradation in buffered solutions (pH 4–10) at 25°C and 50°C. Use LC-MS to identify intermediates (e.g., carbamic acid derivatives).

- Photolysis: Expose to UV light (254 nm) and analyze photoproducts via time-resolved spectroscopy.

- Microbial Degradation: Screen soil/water samples for microbial consortia capable of dehalogenation. Track chloride ion release via ion chromatography .

Basic: How should researchers validate the purity of this compound batches?

Methodological Answer:

- Chromatographic Purity: Use GC or HPLC with a UV detector (λ = 254 nm) and compare retention times against certified standards.

- Elemental Analysis: Confirm %C, %H, %N, and %Cl match theoretical values.

- Melting Point Consistency: Compare observed vs. literature values (±2°C tolerance) .

Advanced: What statistical methods are appropriate for analyzing contradictory catalytic activity data in studies of this compound?

Methodological Answer:

- Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., reaction temperature, solvent polarity, catalyst loading) to identify outliers.

- ANOVA: Test for significant differences between experimental groups.

- Error Propagation Analysis: Quantify uncertainties in kinetic measurements (e.g., rate constants).

Report confidence intervals (95%) and use Bayesian statistics if prior data exists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.